molecular formula C15H17BrN4 B084521 Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- CAS No. 14549-62-3

Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-

Cat. No. B084521
CAS RN: 14549-62-3
M. Wt: 333.23 g/mol
InChI Key: WTUPIFDULMNGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves several steps, including the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia.

Mechanism Of Action

The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of AKT and mTOR, which are important signaling pathways in cancer cells. It also inhibits the activity of NF-κB, which is a key regulator of inflammation.

Biochemical And Physiological Effects

Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and improve survival rates. It also reduces inflammation and improves symptoms in animal models of inflammatory diseases. In vitro studies have shown that it induces apoptosis and cell cycle arrest in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for research purposes. It also has a relatively low toxicity profile, making it suitable for in vivo studies.
One of the limitations of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-. One area of research is the development of more efficient synthesis methods to produce the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, more studies are needed to fully understand its mechanism of action and to determine its long-term effects in vivo.

Synthesis Methods

The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia. The reaction yields a white crystalline powder that is purified using column chromatography. This synthesis method has been well-established in the literature and has been used to produce Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in large quantities for scientific research purposes.

Scientific Research Applications

Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs.
In addition to its anti-cancer properties, Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been studied for its potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases.

properties

CAS RN

14549-62-3

Product Name

Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-

Molecular Formula

C15H17BrN4

Molecular Weight

333.23 g/mol

IUPAC Name

5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2

InChI Key

WTUPIFDULMNGBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br

Other CAS RN

14549-62-3

synonyms

5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine

Origin of Product

United States

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